MDL-29311 was initially synthesized as part of a research program aimed at discovering new anxiolytic agents. The compound has been studied for its pharmacological properties and potential clinical applications.
MDL-29311 falls under the category of central nervous system depressants, specifically targeting the gamma-aminobutyric acid (GABA) receptors in the brain. It is classified as a non-benzodiazepine anxiolytic agent, which means it shares some properties with traditional benzodiazepines but may have a different mechanism of action and side effect profile.
The synthesis of MDL-29311 involves several key steps, utilizing various organic chemistry techniques. The initial step typically includes the formation of a substituted benzodiazepine core structure through cyclization reactions involving appropriate precursors.
The molecular structure of MDL-29311 features a benzodiazepine framework characterized by a fused benzene and diazepine ring. The specific substitutions on these rings dictate its pharmacological properties.
MDL-29311 can undergo various chemical reactions typical for benzodiazepines. These include:
The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome and efficiency of these chemical transformations.
MDL-29311 exerts its pharmacological effects primarily through modulation of GABA receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation, anxiolysis, and muscle relaxation.
Research indicates that MDL-29311 has a high affinity for specific GABA receptor subtypes, leading to increased chloride ion influx when GABA binds to these receptors. This results in hyperpolarization of neuronal membranes and decreased excitability.
MDL-29311 has been primarily investigated for its potential therapeutic applications in treating anxiety disorders and other related conditions. Its unique mechanism of action distinguishes it from traditional benzodiazepines, potentially offering benefits such as reduced side effects or lower dependency risks.
Research continues to explore its efficacy in various animal models and clinical settings to determine optimal dosing regimens and long-term safety profiles. Additionally, MDL-29311 serves as a valuable tool in pharmacological studies aimed at understanding GABA receptor dynamics and developing new anxiolytic medications.
MDL 29311 (CAS 129895-82-5), a synthetic phenolic antioxidant, represents a strategic advancement in probucol analog development. Its core design retains the dimeric phenolic structure characteristic of probucol but replaces the isopropylidene bridge with a methylenebisthio group (-SCH₂S-
). This modification preserves potent antioxidant capabilities while fundamentally altering its biological activity profile, particularly regarding lipid metabolism modulation. The compound emerged during the early 1990s amid intensified research into the therapeutic potential of antioxidants for atherosclerosis and metabolic disorders. Unlike its parent compound probucol—which lowers both cholesterol and triglycerides—MDL 29311 demonstrates selective triglyceride-lowering effects without significantly altering total or HDL cholesterol levels. This unique pharmacological profile positions it as a valuable tool for dissecting the mechanistic relationships between oxidative stress, lipoprotein dynamics, and metabolic disease pathways [1] [3] [8].
Structural Characteristics
MDL 29311 (IUPAC name: 4,4'-(Methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl)phenol) features a symmetrical dimeric structure with two 2,6-di-tert-butylphenol groups linked via a methylenebisthio bridge. This configuration confers key physicochemical properties:
The methylenebisthio linkage differentiates MDL 29311 from probucol’s isopropylidene thioketal bridge. This structural variation enhances molecular flexibility and electronic distribution, influencing its interaction with biological targets while maintaining radical-scavenging phenolic moieties.
Structure-Activity Relationship (SAR) Insights
Comparative studies with probucol reveal that the methylenebisthio modification:
Table 1: Structural Comparison of MDL 29311 and Probucol
Feature | MDL 29311 | Probucol |
---|---|---|
Central Bridge | -SCH₂S- (methylenebisthio) | -S-C(CH₃)₂-S- (isopropylidene dithio) |
Phenolic Substituents | 2,6-di-tert-butyl | 2,6-di-tert-butyl |
Molecular Weight | 488.79 g/mol | 516.84 g/mol |
Key Biological Effect | Selective TG lowering; no cholesterol effect | Lowers both TG and cholesterol |
Antioxidants and Atherogenesis
The 1980s–1990s witnessed paradigm-shifting research establishing oxidized low-density lipoprotein (oxLDL) as a critical driver of atherosclerosis. Key discoveries include:
Probucol’s Dual Role
Probucol emerged as a promising therapeutic agent due to its:
Table 2: Key Antioxidants in Atherosclerosis Research (1980s–1990s)
Compound | Mechanism | Therapeutic Limitation |
---|---|---|
Vitamin E | Chain-breaking lipid antioxidant | Inconsistent clinical outcomes |
Probucol | LDL antioxidant + cholesterol lowering | Reduces HDL cholesterol |
Butylated Hydroxytoluene (BHT) | Synthetic phenolic antioxidant | Limited efficacy in complex models |
MDL 29311 | LDL antioxidant + selective TG lowering | No cholesterol reduction (context-dependent) |
Limitations of Probucol
While probucol demonstrated antiatherogenic effects in Watanabe heritable hyperlipidemic (WHHL) rabbits, its HDL-lowering activity and propensity to prolong the QT interval raised clinical concerns. Crucially, it remained unclear whether its benefits stemmed primarily from cholesterol reduction or antioxidant protection [3] [8].
Design Rationale for MDL 29311
MDL 29311 was engineered to:
Key Research Findings
Lipid-Lowering Effects
Mechanistic Insights
Antiatherogenic Potential
Table 3: Comparative Effects of MDL 29311 and Probucol in Animal Models
Parameter | MDL 29311 | Probucol |
---|---|---|
Triglyceride Reduction | 65% (rats) | 23% (rats) |
Cholesterol Reduction | No significant effect | 29% (rats) |
HDL Cholesterol Impact | No change | Decreased |
VLDL Clearance Rate | 3-fold increase vs. controls | Modest increase |
Atherosclerosis Inhibition | Yes (without cholesterol lowering) | Yes (with cholesterol lowering) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7